7-Tridecanone CAS number and registry information

7-Tridecanone CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Tridecanone, a long-chain aliphatic ketone. It covers its chemical identity, physical and chemical properties, synthesis methodologies, and analytical procedures. This document is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound.

Chemical Identity and Registry Information

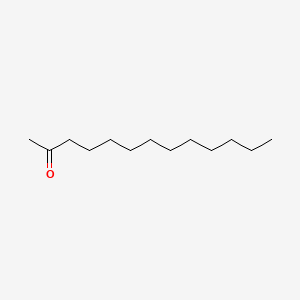

7-Tridecanone, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1][2] Its unique structure makes it a subject of interest in various chemical syntheses.

Key Identifiers

The primary identifiers for 7-Tridecanone are its CAS number and various other registry numbers that provide a standardized way to reference this compound in databases and literature.

| Identifier | Value |

| CAS Number | 462-18-0[1][2][3][4][5] |

| EC Number | 207-324-3[5][6] |

| PubChem CID | 10015[1] |

| Beilstein Number | 1757672[4] |

| MDL Number | MFCD00009543[7] |

Nomenclature

A comprehensive list of synonyms for 7-Tridecanone is provided below, reflecting its various naming conventions in the scientific literature.

| Type | Name |

| IUPAC Name | tridecan-7-one[1][4][6] |

| Common Synonyms | Dihexyl ketone[1][4][6], Di-n-hexyl ketone[4][6], Enanthone[1][4][6], Hexyl ketone[6] |

Physicochemical Properties

The physical and chemical properties of 7-Tridecanone are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [1][2][3][5] |

| Molecular Weight | 198.34 g/mol | [3] |

| Appearance | White solid or colorless to light yellow liquid | [7] |

| Melting Point | 30 °C | [7] |

| Boiling Point | 264 °C | [7] |

| Density | 0.825 g/cm³ at 25 °C | [5] |

| Solubility | Insoluble in water (0.056 g/L at 25 °C) | [6] |

| Flash Point | >113 °C (closed cup) | [5] |

Experimental Protocols

The synthesis of 7-Tridecanone is typically achieved through the oxidation of its corresponding secondary alcohol, 7-tridecanol (B1208236). Two common and effective methods for this transformation are detailed below.

Jones Oxidation of 7-Tridecanol

This method employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to efficiently oxidize 7-tridecanol to 7-Tridecanone.[8]

Materials:

-

7-Tridecanol

-

Acetone

-

Jones reagent (chromium trioxide in concentrated sulfuric acid and water)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7-tridecanol in acetone in a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer.

-

Cool the solution to 15-20°C in an ice-water bath.

-

Add Jones reagent dropwise, maintaining the reaction temperature below 35°C. The reaction progress is indicated by a color change from orange to green.

-

Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the green color persists.

-

Decant the reaction mixture from the chromium salts and wash the salts with acetone.

-

Combine the acetone solutions and concentrate them under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield 7-Tridecanone.[8]

TEMPO-Catalyzed Oxidation of 7-Tridecanol

For substrates that are sensitive to strongly acidic conditions, a milder oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a suitable alternative. This method often utilizes sodium hypochlorite (B82951) (bleach) as the terminal oxidant.[8]

Materials:

-

7-Tridecanol

-

TEMPO

-

Potassium bromide

-

Aqueous sodium hypochlorite

-

Sodium bicarbonate

-

1 M HCl

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Combine 7-tridecanol, TEMPO, and dichloromethane in a round-bottomed flask.

-

Add a solution of potassium bromide in water.

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

Add an aqueous solution of sodium hypochlorite and sodium bicarbonate dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Once complete, separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 7-Tridecanone.[8]

Analytical Methods

The analysis of 7-Tridecanone and its precursors, such as 7-tridecanol, is crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both separation and structural identification of volatile and semi-volatile compounds.[7] While a specific protocol for 7-Tridecanone was not detailed in the searched literature, a general workflow for the GC-MS analysis of its precursor, 7-tridecanol, is presented below, which can be adapted for 7-Tridecanone.

GC-MS Analysis Workflow

Sample Preparation:

-

Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

-

Derivatization (Optional but Recommended for Alcohols): To improve volatility and chromatographic performance, 7-tridecanol can be derivatized, for example, by silylation using BSTFA with 1% TMCS.[7] This step would not be necessary for the direct analysis of 7-Tridecanone.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system.

GC-MS Conditions (Example for 7-Tridecanol Analysis):

-

GC Column: A non-polar column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium is commonly used.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[7]

-

MS Scan Range: A mass range of m/z 40-500 is generally sufficient.[7]

Biological Activity and Signaling Pathways

While 7-Tridecanone has been identified in natural sources such as the plant Schisandra chinensis, the current body of scientific literature does not describe any specific biological activities or signaling pathways in which this compound is directly involved.[1] Its primary documented application is as a chemical intermediate in organic synthesis.[6] Further research is required to elucidate any potential biological roles of 7-Tridecanone.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Tridecanone is classified as follows:

-

Skin corrosion/irritation: Warning, Causes skin irritation (H315).[1]

-

Serious eye damage/eye irritation: Warning, Causes serious eye irritation (H319).[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation (H335).[1]

It is a flammable liquid that can emit acrid smoke and irritating vapors when heated to decomposition.[6] Appropriate personal protective equipment should be worn when handling this chemical, and it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.

This guide provides a summary of the currently available technical information on 7-Tridecanone. As research progresses, new applications and biological activities for this compound may be discovered.

References

- 1. 7-Tridecanone | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Tridecanone [webbook.nist.gov]

- 3. 7-TRIDECANOL synthesis - chemicalbook [chemicalbook.com]

- 4. 7-tridecanone, 462-18-0 [thegoodscentscompany.com]

- 5. 7-Tridecanone [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]